4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Description
4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 149057-19-2) is a piperazine derivative featuring two orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the 4-position and a tert-butoxycarbonyl (Boc) group at the 1-position, with a carboxylic acid moiety at the 2-position. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, enabling selective deprotection strategies. Its synthesis typically involves coupling reactions using activating agents like HATU in DMF, achieving moderate yields (~51%) under inert conditions . The dual protection allows sequential removal of Boc (acid-labile) and Cbz (hydrogenolysis-sensitive), making it versatile for multi-step syntheses .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREPAMKILVVDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933537 | |
| Record name | 4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149057-19-2 | |
| Record name | 4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149057-19-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Protection of Piperazine-2-carboxylic Acid
This method, detailed in EP0756593B1, begins with piperazine-2-carboxylic acid and sequentially introduces the BOC and Cbz protecting groups.
Reaction Sequence
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Protection of the 1-N Position with BOC :
Piperazine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as sodium bicarbonate. The reaction proceeds in tetrahydrofuran (THF) at 0–25°C, selectively protecting the 1-N amine. -
Protection of the 4-N Position with Cbz :
The intermediate is then reacted with benzyl chloroformate (CbzCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to install the Cbz group at the 4-N position.
Key Parameters
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Yield : 92–94% after purification via column chromatography.
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Solvents : THF for BOC protection, DCM for Cbz protection.
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Temperature : 0–25°C to minimize side reactions.
Advantages :
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High regioselectivity due to steric and electronic effects.
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Compatibility with acid-labile protecting groups.
Challenges :
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Requires anhydrous conditions to prevent hydrolysis of BOC and Cbz groups.
Ring-Closing Synthesis with Subsequent Functionalization
CN102153526B outlines an alternative approach starting from diethanolamine, involving ring closure to form the piperazine core followed by functionalization.
Reaction Sequence
-
Formation of Piperazine Ring :
Diethanolamine reacts with benzyl chloride under reflux to form a bis-benzylated intermediate. Sulfur oxychloride then facilitates cyclization, yielding a piperazine derivative. -
BOC Protection :
The piperazine intermediate is treated with di-tert-butyl dicarbonate in ethyl acetate at 25°C, introducing the BOC group. -
Introduction of Carboxylic Acid :
Oxidation of the 2-position (e.g., using KMnO₄ or RuO₄) generates the carboxylic acid moiety. Subsequent Cbz protection completes the synthesis.
Key Parameters
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Solvents : Ethyl acetate for BOC protection, water for extraction.
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Catalysts : Sulfur oxychloride for cyclization.
Advantages :
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Scalable for industrial production.
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Utilizes cost-effective starting materials.
Challenges :
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Multi-step process increases purification complexity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
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N,N-Dimethylformamide (DMF) : Used in trace amounts (0.1–30 mol%) to accelerate cyclization in Method 2.2.
Comparative Analysis of Preparation Methods
Key Insight : Method 2.1 is preferable for enantiomerically pure synthesis, while Method 2.2 offers cost advantages for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz groups under acidic or hydrogenolytic conditions.
Substitution Reactions: Nucleophilic substitution at the piperazine ring.
Oxidation and Reduction: Modifications of the piperazine ring or the carboxylic acid group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogen and palladium on carbon (Pd/C) for Cbz removal.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine or carboxylic acid, while substitution reactions introduce new functional groups onto the piperazine ring.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is in the synthesis of peptides. The compound serves as a protecting group for amino acids, allowing chemists to selectively modify peptide chains without interfering with other functional groups. This is particularly useful in solid-phase peptide synthesis (SPPS).
Drug Development
The compound has been utilized in the design of various pharmacologically active compounds. Its structure allows for modifications that can enhance bioavailability and target specificity. For instance, derivatives of this compound have shown potential as inhibitors in various biological pathways, making them candidates for drug development against diseases such as cancer and metabolic disorders.
Research has indicated that compounds derived from this compound exhibit biological activities such as antimicrobial and antitumor effects. Studies have focused on evaluating the efficacy of these compounds in vitro and in vivo, providing insights into their mechanisms of action.
Case Studies
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its role as a protecting group. The Boc and Cbz groups temporarily mask reactive sites on the molecule, preventing unwanted reactions. These groups can be selectively removed under specific conditions, allowing for controlled synthesis of target compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Variants
- (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 138775-02-7): This enantiomer shares identical functional groups but differs in stereochemistry at the piperazine ring. Such enantiomers can exhibit divergent biological activities or crystallization behaviors, critical for chiral drug development .
- (S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 954388-33-1): The (S)-configured isomer is explicitly used in PROTAC synthesis, highlighting stereochemical influence on target binding and degradation efficiency .
Positional Isomers and Substituent Variations
- 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 181956-25-2): Replaces the Cbz group with a benzyl moiety, reducing hydrogenolysis requirements but limiting orthogonal deprotection utility. Similarity score: 0.81 .
- 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid (CAS 128019-59-0): Lacks the Cbz group, simplifying synthesis but forfeiting selective protection capabilities. This compound is often used in simpler peptide couplings .
- 4-((6-Methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate derivatives (e.g., CAS 1353955-46-0): Incorporates heterocyclic substituents, enhancing interactions with biological targets like kinases or receptors .
Functional Group Modifications
- Methylcarbamoyl Derivatives : The target compound can be converted to 4-benzyl 1-tert-butyl 2-(methylcarbamoyl)piperazine-1,4-dicarboxylate via amidation, demonstrating its utility as a scaffold for introducing pharmacophores .
- Trifluoromethylphenyl Analogues: Compounds like 6-methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid (14) leverage electron-withdrawing groups for enhanced binding to proteins, such as retinol-binding protein 4 .
Commercial Availability and Specifications
Suppliers like Combi-Blocks offer the target compound at 95–97% purity, priced for research-scale use (e.g., 250 mg to 1 g). Stereoisomers and analogues are also available, reflecting demand in asymmetric synthesis .
Biological Activity
4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, also known by its CAS numbers 126937-41-5 and 138775-02-7, is a synthetic compound belonging to the piperazine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial properties and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.39 g/mol. Its structure features a piperazine ring, which is known for its versatility in pharmaceutical applications. The presence of benzyloxy and tert-butoxycarbonyl groups enhances its lipophilicity and may influence its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance, derivatives of piperazine have shown significant activity against various Gram-positive and Gram-negative bacteria. A study published in the Journal of Medicinal Chemistry identified dual inhibitors targeting bacterial topoisomerases, which demonstrated broad-spectrum antibacterial activity against multi-drug resistant strains such as Acinetobacter baumannii and Staphylococcus aureus .
Antiplasmodial Activity
While specific data on the antiplasmodial activity of this compound is limited, related piperazine derivatives have been evaluated for their effectiveness against malaria. Compounds with similar structural motifs have shown promising results in inhibiting Plasmodium falciparum growth, suggesting that further exploration of this compound could yield valuable insights into its potential as an antimalarial agent .
Study on Antibacterial Efficacy
A recent study focused on synthesizing and testing various piperazine derivatives, including those structurally related to this compound. The results indicated that certain modifications to the piperazine ring significantly enhanced antibacterial activity. For example, compounds with increased hydrophobicity demonstrated improved membrane permeability and efficacy against resistant bacterial strains .
Toxicological Assessment
Toxicological studies are essential for evaluating the safety profile of new compounds. The safety data for this compound indicates moderate toxicity levels, with hazard statements highlighting potential skin and eye irritation risks . Further investigations are required to establish a comprehensive understanding of its cytotoxicity.
Research Findings Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.39 g/mol |
| Antibacterial Activity | Effective against Gram-positive bacteria |
| Potential Antimalarial Activity | Related compounds show promise against P. falciparum |
| Toxicity Level | Moderate; potential skin/eye irritant |
Q & A
Basic: What are the standard synthetic routes for preparing 4-((benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid?
The synthesis typically involves sequential protection of the piperazine ring. A common strategy includes:
- Step 1 : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., aqueous NaHCO₃ or Et₃N) .
- Step 2 : Benzyloxycarbonyl (Cbz) protection at the 4-position using benzyl chloroformate in dichloromethane with a base like DMAP .
- Step 3 : Carboxylic acid functionalization at the 2-position via oxidation or hydrolysis of precursor esters.
Key reagents : Boc anhydride, benzyl chloroformate, coupling agents (e.g., DCC or EDC), and inert solvents (THF, DCM). Yield optimization requires strict anhydrous conditions and temperature control (0–25°C) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc/Cbz group integration (e.g., tert-butyl singlet at ~1.4 ppm, benzyl aromatic protons at 7.3–7.5 ppm) and piperazine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₅N₂O₆: 365.17) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity (>95%) and identifies byproducts from incomplete protection .
Basic: Why are Boc and Cbz groups used as protecting groups in this compound?
- Boc Group : Offers orthogonal protection for secondary amines, stable under basic/neutral conditions, and removable via TFA or HCl in dioxane without affecting Cbz .
- Cbz Group : Provides acid-labile protection, compatible with Boc deprotection under acidic conditions. Removed by catalytic hydrogenation (H₂/Pd-C) or HBr/AcOH .
Methodological Note : Sequential deprotection (Boc first, then Cbz) minimizes side reactions during multi-step syntheses .
Advanced: How can researchers optimize coupling reactions involving this compound?
- Coupling Agents : Use DCC or EDC with HOBt to activate the carboxylic acid, reducing racemization.
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.
- Temperature Control : Maintain reactions at 0–4°C to suppress epimerization at the chiral center .
- Work-Up : Purify via silica gel chromatography (hexanes/EtOAc gradient) or recrystallization from EtOAc/hexanes .
Advanced: What analytical challenges arise in quantifying impurities in this compound?
- Degradation Products : Hydrolysis of Boc/Cbz groups under acidic/basic conditions generates piperazine-2-carboxylic acid or benzyl alcohol derivatives. Monitor via LC-MS .
- Chiral Purity : Enantiomeric excess (ee) must be assessed using chiral HPLC (e.g., Chiralpak AD-H column) or NMR with chiral shift reagents .
- Trace Metals : Residual Pd from hydrogenation requires ICP-MS analysis (limit: <10 ppm) .
Advanced: How is this compound utilized in peptide-mimetic drug development?
- Scaffold Design : The piperazine core mimics peptide turn structures, enabling kinase or GPCR-targeted drug candidates .
- Bifunctional Linkers : The carboxylic acid facilitates conjugation to amines (e.g., antibody-drug conjugates) via EDC/NHS chemistry .
- Case Study : Derivatives of this compound have shown activity in fragment-based screening for protease inhibitors .
Advanced: How to resolve contradictions in reported synthetic yields?
- Variable Factors : Impurity of starting materials (e.g., piperazine-2-carboxylic acid), solvent dryness, or reaction scale (gram vs. milligram).
- Troubleshooting :
Advanced: What computational tools aid in studying this compound’s reactivity?
- DFT Calculations : Predict regioselectivity in protection/deprotection steps (e.g., Boc vs. Cbz stability under acidic conditions) .
- Molecular Dynamics : Simulate solvation effects in coupling reactions (e.g., DCM vs. THF) .
- Crystallography : Single-crystal X-ray diffraction (as in CCDC-1990392) confirms stereochemistry and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
